(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide
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Overview
Description
The compound “(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide” is a benzothiazole derivative. Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a wide range of biological activities including antibacterial, antifungal, and cytotoxic activities .
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Compounds structurally related to (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide have demonstrated significant antimicrobial activity. For example, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Rajpara, & Joshi, 2013).
Potential Herbicidal Activity
- Related molecular structures have been identified as promising synthetic herbicides. For instance, compounds like (E)-methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate and (E)-methyl 2-phenyl-2-[3-(phenylimino)isobenzofuran-1(3H)-ylidene]acetate demonstrated strong phytotoxic effects on the shoot and root systems of Arabidopsis thaliana (Araniti et al., 2014).
Photodynamic Therapy for Cancer
- Certain derivatives of thiazole have been found useful in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine derivatives substituted with Schiff base groups have shown high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Neurological Imaging Applications
- Thiazole derivatives have been used in the development of novel radioligands for positron emission tomography (PET) imaging, particularly for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain. This provides valuable insights into neurological conditions and potential therapeutic interventions (Fujinaga et al., 2012).
Antimicrobial and Antifungal Ligands
- Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands have shown moderate activity against bacteria and fungi, indicating their potential as antimicrobial and antifungal agents (Vinusha et al., 2015).
Anticancer Activity
- Various thiazole derivatives have shown potential in anticancer activities. For example, Co(II) complexes of certain thiazole derivatives have exhibited in vitro cytotoxicity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary greatly depending on their specific structure and the biological activity being studied. Some benzothiazole derivatives have been found to exhibit cytotoxic activity against cancer cell lines, suggesting they may have potential as anticancer agents .
Future Directions
Benzothiazole derivatives are a promising class of compounds for the development of new drugs due to their wide range of biological activities . Future research could focus on synthesizing and testing new benzothiazole derivatives, including “(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide”, to explore their potential as new therapeutic agents.
properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-5-24-16-10-11-17-18(12-16)26-20(22(17)4)21-19(23)14-6-8-15(9-7-14)25-13(2)3/h6-13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXNMSGQLPQEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC(C)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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